Cas no 1803567-13-6 (1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride)

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is a brominated aromatic compound featuring an amino ketone functional group, commonly utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structural properties, including the reactive amine and ketone moieties, make it valuable for constructing more complex molecules, particularly in medicinal chemistry applications. The presence of the 4-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of aryl groups. The hydrochloride salt form improves stability and solubility, ensuring consistent handling in synthetic workflows. This compound is particularly advantageous for researchers developing bioactive molecules or exploring structure-activity relationships in drug discovery.
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride structure
1803567-13-6 structure
Product name:1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride
CAS No:1803567-13-6
MF:C9H11BrClNO
MW:264.54674077034
MDL:MFCD28246329
CID:4776981
PubChem ID:91662850

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
    • 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride
    • MDL: MFCD28246329
    • Inchi: 1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H
    • InChI Key: CFMYOVKBXSYCCB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CC(CN)=O.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Topological Polar Surface Area: 43.1

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-198223-0.5g
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
0.5g
$601.0 2023-09-16
Enamine
EN300-198223-2.5g
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
2.5g
$1509.0 2023-09-16
Aaron
AR01B8ID-100mg
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
100mg
$394.00 2025-02-14
Aaron
AR01B8ID-500mg
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
500mg
$852.00 2025-02-14
1PlusChem
1P01B8A1-250mg
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
250mg
$536.00 2024-06-18
1PlusChem
1P01B8A1-5g
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
5g
$2825.00 2024-06-18
Enamine
EN300-198223-1.0g
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
1g
$770.0 2023-05-31
Enamine
EN300-198223-10.0g
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
10g
$3315.0 2023-05-31
Enamine
EN300-198223-0.1g
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
0.1g
$268.0 2023-09-16
Enamine
EN300-198223-5.0g
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
1803567-13-6 95%
5g
$2235.0 2023-05-31

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride Related Literature

Additional information on 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride

Introduction to 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride (CAS No. 1803567-13-6)

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1803567-13-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of α-amino ketones, a structural motif widely recognized for its versatile biological activities. The presence of both an amino group and a brominated aromatic ring in its molecular framework endows it with unique chemical and pharmacological properties, making it a subject of considerable interest in drug discovery and development.

The molecular structure of 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride consists of a propyl chain substituted with an amino group at the first carbon and a brominated phenyl ring at the third carbon. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various biochemical assays and pharmaceutical formulations. This compound has garnered attention due to its potential applications in the synthesis of bioactive molecules, including intermediates for more complex drug candidates.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of α-amino ketones due to their demonstrated efficacy in modulating various biological pathways. 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is no exception, with studies indicating its potential role as a precursor in the synthesis of kinase inhibitors and other therapeutic agents. The bromine substituent on the phenyl ring not only contributes to the compound's lipophilicity but also serves as a handle for further chemical modifications, enabling the development of structurally diverse derivatives.

One of the most compelling aspects of 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride is its utility in the field of medicinal chemistry. Researchers have leveraged its scaffold to design molecules with targeted pharmacological effects. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The amino group allows for conjugation with other bioactive moieties, while the brominated phenyl ring can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional complexity into the molecular structure.

The synthesis of 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride involves multi-step organic transformations, typically starting from readily available precursors like 4-bromobenzaldehyde and ethyl bromoacetate. The process often requires careful optimization to achieve high yields and purity, given the sensitivity of the functional groups involved. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing reaction times and minimizing byproduct formation.

From a computational chemistry perspective, 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided valuable insights into how modifications at different positions within the molecule can influence its potency and selectivity. For example, computational analyses have highlighted the importance of optimizing the distance between the amino group and the aromatic ring to maximize binding affinity.

The pharmacokinetic profile of 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride is another area of active investigation. Understanding how this compound is metabolized and eliminated by the body is crucial for designing effective therapeutic regimens. Preclinical studies have begun to unravel its metabolic pathways, revealing potential interactions with cytochrome P450 enzymes that could impact its bioavailability and therapeutic window.

In conclusion, 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride (CAS No. 1803567-13-6) represents a promising scaffold in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with tailored biological activities. As our understanding of its chemical properties and pharmacological effects continues to evolve, this compound is poised to play a significant role in future drug development efforts.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd